

# An In-depth Technical Guide on the Physicochemical Characteristics of (R)-Hydroxytolterodine-d14

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## Compound of Interest

Compound Name: (R)-Hydroxytolterodine-d14

Cat. No.: B12365138

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## Introduction

**(R)-Hydroxytolterodine-d14** is the deuterated analog of (R)-5-hydroxymethyl tolterodine, the principal active metabolite of the antimuscarinic agent tolterodine. Tolterodine is widely prescribed for the treatment of overactive bladder, and its therapeutic effects are largely attributed to this hydroxylated metabolite.<sup>[1][2]</sup> The introduction of deuterium at the N,N-diisopropyl groups creates a stable isotope-labeled version of the molecule.<sup>[1]</sup> This makes **(R)-Hydroxytolterodine-d14** an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the accurate quantification of the non-labeled analyte in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).<sup>[1][3][4]</sup> This guide provides a comprehensive overview of the available physicochemical data, analytical methodologies, and relevant biological pathways for **(R)-Hydroxytolterodine-d14**.

## Physicochemical Characteristics

The fundamental physical and chemical properties of **(R)-Hydroxytolterodine-d14** are crucial for its application in research and development. The following tables summarize the key quantitative data available. It is important to note that some data are for the racemic mixture or the non-deuterated form, as specific data for the (R)-enantiomer of the deuterated compound is not always publicly available.

Table 1: General Physicochemical Properties

Property	Value	Source(s)
Chemical Name	(R)-2-(3-(Diisopropyl-d14-amino)-1-phenylpropyl)-4-(hydroxymethyl)phenol	[5]
Synonyms	(R)-5-Hydroxymethyl Tolterodine-d14, PNU-200577-d14	[6]
Molecular Formula	C <sub>22</sub> H <sub>17</sub> D <sub>14</sub> NO <sub>2</sub>	[5][7]
Molecular Weight	355.57 g/mol	[6][7]
CAS Number	1191280-58-6	[6]
Unlabeled CAS Number	207679-81-0	[5][6]
Racemic-d14 CAS Number	1185071-13-9	
Appearance	Off-White to Pale Yellow Solid/Foam	
Isotopic Purity	>95% (Typical)	

Table 2: Solubility and Physical Constants

Property	Value	Notes	Source(s)
Melting Point	48-49 °C	Data for racemic-d14 mixture.	
Solubility			
DMSO	Slightly Soluble	Qualitative data.	
Methanol	Slightly Soluble	Qualitative data.	
Water	5.34 mg/L	Data for non-deuterated Tolterodine.	[8]
Dissociation Constant (pKa)			
Basic pKa	9.8	Data for non-deuterated Tolterodine.	[8]
LogP			
LogP	5.6	Data for non-deuterated Tolterodine.	[8]

## Experimental Protocols

### Synthesis of (R)-Hydroxytolterodine-d14

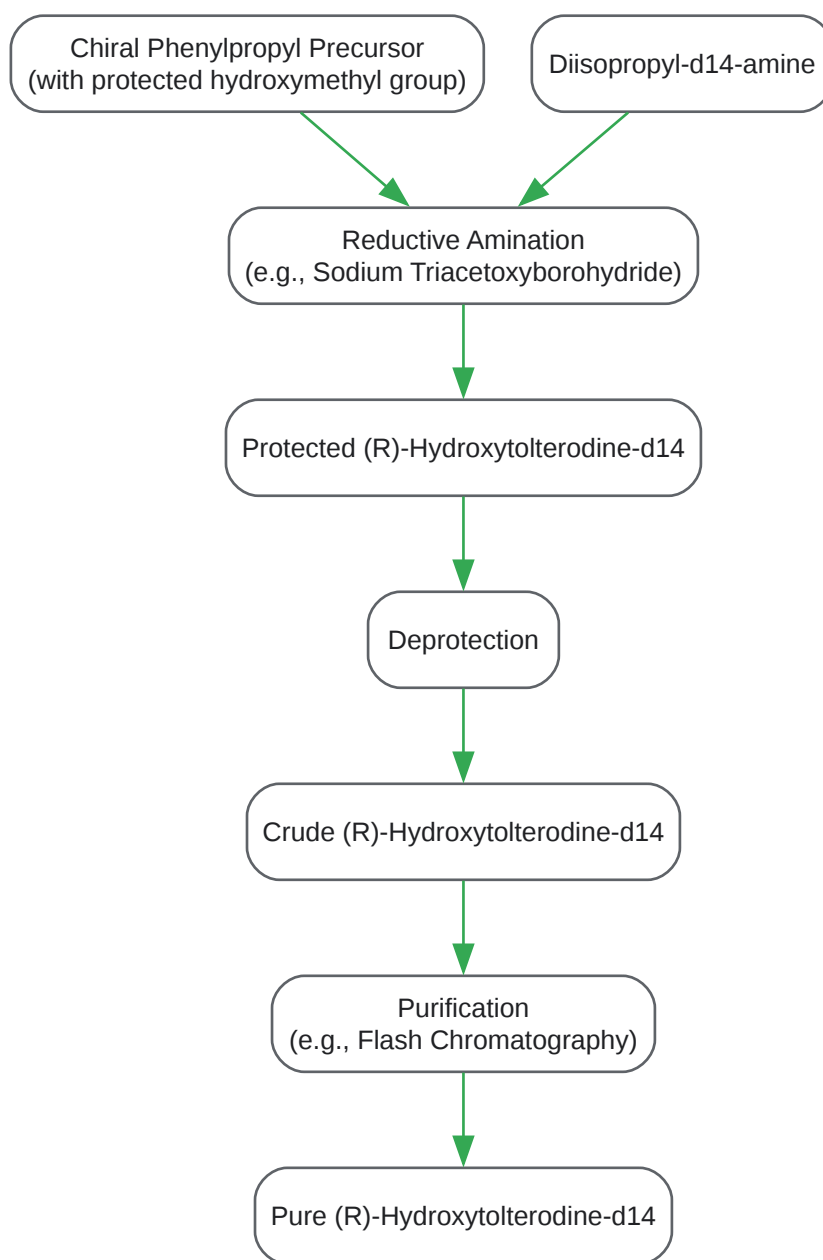
The synthesis of **(R)-Hydroxytolterodine-d14** can be adapted from established routes for tolterodine and its metabolites, with the key modification being the introduction of the deuterated diisopropylamino moiety.[1]

General Synthetic Approach:

A common strategy involves the reductive amination of a suitable precursor with diisopropyl-d14-amine.

- **Starting Material:** A key intermediate is a chiral phenylpropyl derivative with a protected hydroxymethyl group on the phenol ring.
- **Reductive Amination:** The precursor is reacted with diisopropyl-d14-amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
- **Deprotection:** The protecting group on the hydroxymethyl function is removed to yield the final product.
- **Purification:** The crude product is purified using techniques such as flash column chromatography on silica gel.

The following diagram illustrates a generalized workflow for the synthesis.



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Caption: Generalized synthetic workflow for **(R)-Hydroxytolterodine-d14**.

## Analytical Methodology: LC-MS/MS Quantification

**(R)-Hydroxytolterodine-d14** is predominantly used as an internal standard for the quantification of 5-hydroxymethyl tolterodine in biological samples. A validated LC-MS/MS method is the standard for this application.[3][4]

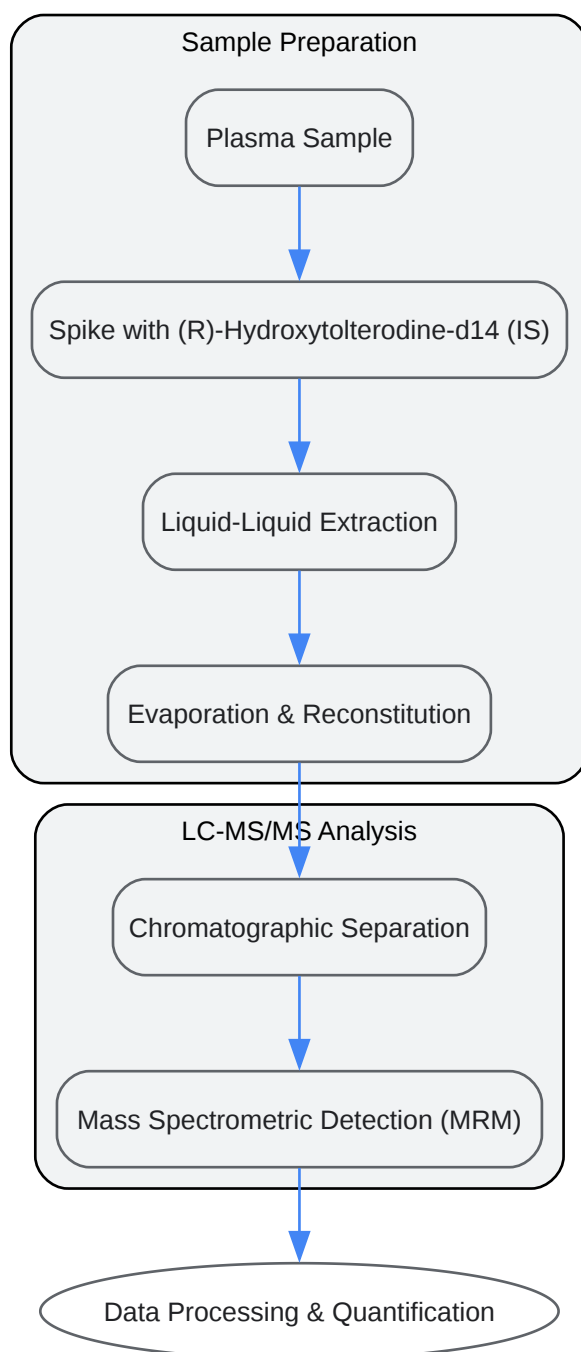
#### Sample Preparation (Liquid-Liquid Extraction):

- To a 100  $\mu$ L plasma sample, add 25  $\mu$ L of the internal standard working solution ((**R**)-**Hydroxytolterodine-d14**).[3]
- Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).[3]
- Vortex the mixture for 10 minutes.[3]
- Centrifuge at 4000 rpm for 5 minutes.[3]
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[3]
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.[3]
- Inject a 10  $\mu$ L aliquot into the LC-MS/MS system.[3]

#### Chromatographic and Mass Spectrometric Conditions:

- Column: A C18 or similar reverse-phase column is typically used.[9]
- Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][9]
- Ionization: Electrospray ionization (ESI) in positive ion mode.[10]
- Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific parent-to-product ion transitions for both the analyte and the deuterated internal standard.[4]

The workflow for a typical bioanalytical study is depicted below.



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Caption: Bioanalytical workflow using **(R)-Hydroxytolterodine-d14**.

## Mechanism of Action and Signaling Pathway

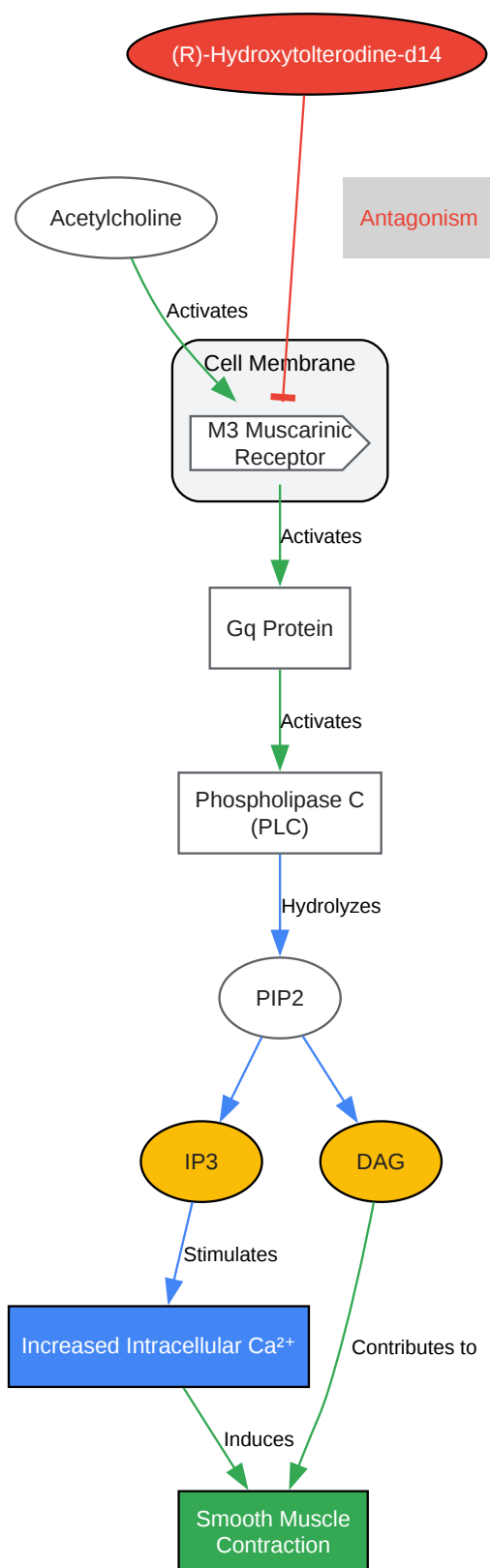
(R)-Hydroxytolterodine, the non-deuterated counterpart, is a potent and competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[6] It exhibits high affinity for all five muscarinic

receptor subtypes (M1-M5).<sup>[7]</sup> In the treatment of overactive bladder, its therapeutic effect is primarily mediated by the antagonism of M2 and M3 receptors in the detrusor (bladder) smooth muscle.<sup>[8]</sup><sup>[11]</sup>

- **M3 Receptor Antagonism:** M3 receptors are coupled to Gq proteins. Their activation by acetylcholine leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).<sup>[12]</sup><sup>[13]</sup> This cascade results in an increase in intracellular calcium, leading to smooth muscle contraction.<sup>[12]</sup><sup>[13]</sup> (R)-Hydroxytolterodine blocks this pathway, leading to muscle relaxation.<sup>[14]</sup><sup>[15]</sup>
- **M2 Receptor Antagonism:** While M3 receptors are the primary drivers of contraction, M2 receptors are more numerous in the bladder. M2 receptor activation inhibits adenylyl cyclase, reducing cAMP levels and counteracting smooth muscle relaxation induced by  $\beta$ -adrenergic stimulation. By antagonizing M2 receptors, (R)-Hydroxytolterodine can indirectly promote bladder relaxation.<sup>[14]</sup><sup>[15]</sup>

The following diagram illustrates the antagonistic effect of (R)-Hydroxytolterodine on the M3 signaling pathway in bladder smooth muscle.





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Caption: Antagonism of the M3 receptor signaling pathway.

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